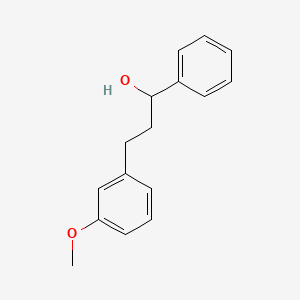

1-Phenyl-3-(3-methoxyphenyl)-1-propanol

説明

1-Phenyl-3-(3-methoxyphenyl)-1-propanol is a secondary alcohol characterized by a propanol backbone substituted with phenyl and 3-methoxyphenyl groups at the 1- and 3-positions, respectively. These analogs vary in substituents, synthesis routes, and applications, offering insights into how structural modifications influence chemical behavior and biological activity.

特性

分子式 |

C16H18O2 |

|---|---|

分子量 |

242.31 g/mol |

IUPAC名 |

3-(3-methoxyphenyl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C16H18O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16-17H,10-11H2,1H3 |

InChIキー |

RZIDGSUSLLLLFD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(3-Methoxyphenyl)-1-Propanol Derivatives

2,2-Dimethyl-1-(3-methoxyphenyl)-1-propanol

- Structure: Branched alkyl chain (2,2-dimethyl) at the propanol backbone.

- Synthesis : Used as a key intermediate in the synthesis of 5-[1-(3-methoxyphenyl)-2,2-(dimethyl)propoxymethyl] uracil (6b), a modified nucleoside analog .

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

Phenyl-Propanol Derivatives with Amino Substituents

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

- Structure: Morpholino group at the 3-position and decanoylamino at the 2-position.

- Pharmacological Activity :

- Comparison: The morpholino and decanoylamino groups enhance biochemical targeting compared to the methoxyphenyl group in the parent compound.

1-o-Chlorophenyl-1-phenyl-3-dimethylaminopropanol

- Structure: Chlorine substituent on the phenyl ring and dimethylamino group at the 3-position.

- Synthesis : Produced via hydrogenation and dimethylation steps, highlighting the role of substituents in directing synthetic pathways .

- Activity : Demonstrates how electronegative substituents (e.g., Cl) and tertiary amines can modulate pharmacological properties.

Ketone Analogs

1-(3-Methoxyphenyl)-2-propanone (3-Methoxyphenylacetone)

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and influence electronic properties, while bulky groups (e.g., benzyloxy) increase hydrophobicity. Amino groups (e.g., morpholino) enable targeted biochemical interactions, such as enzyme inhibition or drug efflux modulation.

Synthetic Flexibility :

- Branched analogs (e.g., 2,2-dimethyl) require tailored condensation methods, whereas linear derivatives are more amenable to standard alkylation/acylation.

Pharmacological Potential: PDMP exemplifies how propanol derivatives can be optimized for therapeutic applications through strategic substituent addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。